Structural Uniqueness Versus Piperazin-1-yl(pyrazin-2-yl)methanone
The target compound incorporates a furan-2-yl-2-hydroxyethyl substituent absent in the simpler analog piperazin-1-yl(pyrazin-2-yl)methanone. This addition increases the molecular weight from approximately 206 g/mol to 302.33 g/mol and introduces two additional hydrogen-bonding functional groups. The furan oxygen and the hydroxyl group act as a hydrogen-bond acceptor and a hydrogen-bond donor/acceptor pair, respectively, creating a distinct pharmacophore not present in the unsubstituted comparator [1]. No published head-to-head biological activity data are available for either compound.
| Evidence Dimension | Molecular complexity and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | MW = 302.33 g/mol; H-bond donors = 2 (1 OH + potentially protonatable piperazine N); H-bond acceptors = 6 (furan O, pyrazine N x2, piperazine N x2, carbonyl O). Contains chiral center at the hydroxyethyl carbon. |
| Comparator Or Baseline | Piperazin-1-yl(pyrazin-2-yl)methanone (MW ≈ 206 g/mol; H-bond donors = 1; H-bond acceptors = 4; no chiral center). |
| Quantified Difference | MW difference ≈ +96 g/mol; H-bond donor count +1; H-bond acceptor count +2; presence of chirality. |
| Conditions | Physicochemical property comparison based on PubChem-computed structural data [1]. |
Why This Matters
The pronounced differences in molecular size, polarity, and stereochemistry mean this compound will exhibit distinct solubility, permeability, and target-binding profiles, making direct substitution without re-characterization inadvisable.
- [1] PubChem. Computed structural data for 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl(pyrazin-2-yl)methanone. National Center for Biotechnology Information. View Source
